molecular formula C7H11ClN2O2 B1450271 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride CAS No. 1609399-87-2

2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride

Cat. No.: B1450271
CAS No.: 1609399-87-2
M. Wt: 190.63 g/mol
InChI Key: SFZYPNWSGZASGK-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride is a chemical compound with the molecular formula C7H10N2O2·HCl and a molecular weight of 190.63 g/mol . It is a spirocyclic compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride involves targeting the guanine nucleotide exchange activity of DOCK5, which is essential for bone resorption by osteoclasts .

Preparation Methods

The synthesis of 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable diamine with a diacid chloride. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound. Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.

Comparison with Similar Compounds

2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride can be compared with other spirocyclic compounds such as 1,6-Dioxaspiro[4.4]nonane-2,7-dione. While both compounds have spirocyclic structures, their chemical properties and applications differ. For example, 1,6-Dioxaspiro[4.4]nonane-2,7-dione is used in polymer science and material engineering, whereas this compound has broader applications in chemistry, biology, and medicine .

Properties

IUPAC Name

2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c10-5-3-7(6(11)9-5)1-2-8-4-7;/h8H,1-4H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZYPNWSGZASGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609399-87-2
Record name 2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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